![molecular formula C10H5ClFNO2 B6226648 1-chloro-6-fluoroisoquinoline-3-carboxylic acid CAS No. 1599376-28-9](/img/new.no-structure.jpg)
1-chloro-6-fluoroisoquinoline-3-carboxylic acid
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Overview
Description
1-chloro-6-fluoroisoquinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H5ClFNO2 It is a derivative of isoquinoline, characterized by the presence of chlorine and fluorine atoms at the 1 and 6 positions, respectively, and a carboxylic acid group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-chloro-6-fluoroisoquinoline-3-carboxylic acid can be synthesized through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This method employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-chloro-6-fluoroisoquinoline-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinoline derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
1-chloro-6-fluoroisoquinoline-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-6-fluoroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-chloroisoquinoline-3-carboxylic acid
- 6-fluoroisoquinoline-3-carboxylic acid
- 1-chloro-6-methylisoquinoline-3-carboxylic acid
Uniqueness
1-chloro-6-fluoroisoquinoline-3-carboxylic acid is unique due to the presence of both chlorine and fluorine atoms, which can influence its chemical reactivity and biological activity. This dual substitution pattern can lead to distinct properties compared to other isoquinoline derivatives.
Properties
CAS No. |
1599376-28-9 |
---|---|
Molecular Formula |
C10H5ClFNO2 |
Molecular Weight |
225.6 |
Purity |
95 |
Origin of Product |
United States |
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